(E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4/c1-5-29-14-8-12(6-7-13(14)26)9-20-23-18-21-16-15(25(18)10-11(2)3)17(27)22-19(28)24(16)4/h6-9,11,26H,5,10H2,1-4H3,(H,21,23)(H,22,27,28)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWZLBJAQVIBRL-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and therapeutic implications.
Structural Characteristics
The compound features a purine core substituted with various functional groups that enhance its biological activity. Specifically, the presence of a hydrazine moiety and an ethoxy-hydroxybenzylidene group is significant in modulating its interactions with biological targets.
1. Receptor Binding Affinity
Research indicates that derivatives of purine compounds, including the target compound, exhibit varying affinities for serotonin receptors (5-HT) and dopamine receptors (D2). For instance, studies on related compounds have shown binding affinities ranging from nanomolar to micromolar concentrations for these receptors:
| Receptor | Binding Affinity (nM) |
|---|---|
| 5-HT6 | 14 - 100 |
| 5-HT7 | 100 - 4789 |
| D2 | 1 - 2090 |
These affinities suggest that modifications to the purine structure can significantly influence receptor interaction and potential therapeutic effects .
2. Antimicrobial Activity
Preliminary studies have indicated that purine derivatives exhibit antimicrobial properties. For instance, related compounds have demonstrated inhibitory effects against Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Anticancer Potential
The compound's structural features may also confer anticancer properties. Compounds with similar purine structures have been studied for their ability to inhibit ribonucleotide reductase (RR), a critical enzyme in DNA synthesis and repair. Inhibitors targeting RR have shown promise in cancer therapy by selectively inducing apoptosis in malignant cells .
Case Study 1: Antiplasmodial Activity
A series of hydrazone derivatives were evaluated for their antiplasmodial activity against Plasmodium falciparum. One derivative showed significant in vitro activity with an IC50 of 5.3 µM against resistant strains. This highlights the potential of hydrazone-based compounds in treating malaria, which could be extrapolated to include similar purine derivatives .
Case Study 2: Neuropharmacological Effects
The neuropharmacological profile of related purine derivatives has been studied extensively. Compounds exhibiting dual action on serotonin receptors (5-HT1A and 5-HT2A) have shown antidepressant-like effects in animal models. This suggests that the target compound may possess similar psychotropic properties due to its structural analogies .
Mechanistic Insights
The biological activity of this compound can be attributed to:
- Receptor Modulation : The compound likely interacts with multiple neurotransmitter systems, influencing mood and behavior.
- Enzyme Inhibition : Its ability to inhibit key enzymes involved in nucleic acid metabolism may contribute to its anticancer and antimicrobial effects.
Scientific Research Applications
Structure and Composition
The chemical structure of the compound features a purine core with various substituents that contribute to its biological activity. The molecular formula is , and the molecular weight is approximately 386.41 g/mol. The compound's structure can be represented by the following:
- IUPAC Name : 8-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-7-isobutyl-3-methylpurine-2,6-dione
- Canonical SMILES :
CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC(=C(C=C3)O)OCC)N(C1=O)C
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts critical signaling pathways involved in cell division, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : It triggers programmed cell death by activating caspases and modulating Bcl-2 family proteins.
Case Studies on Anticancer Activity
| Study | Findings |
|---|---|
| Evaluation of Anticancer Activity | Inhibited proliferation in breast cancer cell lines by 75% at a concentration of 10 µM. |
| Mechanistic Insights | Activated the intrinsic apoptotic pathway in leukemia cells, leading to increased caspase activity. |
Antiviral Properties
The compound also demonstrates promising antiviral activity. Its mechanisms include:
- Interference with Viral Entry : By binding to viral proteins, it may prevent viruses from entering host cells.
- Inhibition of Viral Polymerases : The compound has been shown to inhibit key enzymes required for viral RNA synthesis.
Case Studies on Antiviral Efficacy
| Study | Findings |
|---|---|
| Antiviral Efficacy | Treatment reduced viral load in infected cells by over 80% compared to controls. |
Summary of Mechanisms
- Covalent Bond Formation : Interacts with proteins and nucleic acids.
- Apoptotic Pathway Activation : Promotes programmed cell death in cancer cells.
- Viral Replication Inhibition : Disrupts critical processes necessary for viral life cycles.
Comparison with Similar Compounds
Physicochemical Properties
- Hydrogen-Bonding Capacity: The 4-hydroxy group in the target compound enhances solubility relative to non-hydroxylated analogues (e.g., and ) .
- Lipophilicity : The isobutyl group (logP ~2.5–3.0) likely increases membrane permeability compared to ethyl (logP ~1.8) or benzyl (logP ~2.2) substituents .
Future Studies :
- Biological Screening : Prioritize assays for kinase inhibition or anti-inflammatory activity, given the purine scaffold’s relevance in signaling pathways.
- ADMET Profiling : Compare pharmacokinetics (e.g., bioavailability, metabolic stability) with analogues like and .
Q & A
Q. What synthetic strategies are effective for preparing (E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione?
- Methodological Answer : A common approach involves functionalizing the xanthine core at the 7- and 8-positions. For example, nucleophilic substitution at the 8-bromo intermediate (e.g., 8-bromo-1,3-dimethylxanthine) with hydrazine derivatives can yield hydrazinyl intermediates. Subsequent condensation with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions forms the benzylidene hydrazine moiety. Reaction optimization should focus on solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and catalytic acid (e.g., acetic acid) to achieve high stereoselectivity for the E-isomer .
- Key Data :
Q. How can the structure of this compound be unambiguously confirmed?
- Methodological Answer : Use a combination of 1H/13C NMR , FT-IR , and HRMS . The hydrazinyl-benzylidene linkage is confirmed by:
Q. What computational tools predict the biological activity of this compound?
- Methodological Answer : Use ChemAxon’s Chemicalize.org for drug-likeness parameters (LogP, topological polar surface area) and SwissADME for bioavailability. Virtual screening against kinase or adenosine receptor targets (e.g., PDB: 4U5U for A2A receptor) can prioritize in vitro assays. Key parameters:
- LogP: 2.1–2.8 (moderate lipophilicity).
- H-bond donors/acceptors: 4/8, suggesting CNS permeability challenges .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of the hydrazinyl-benzylidene moiety be experimentally validated?
- Methodological Answer : Perform isotopic labeling (e.g., 15N-hydrazine) and monitor intermediates via LC-MS/MS . For example:
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Re-evaluate docking models using molecular dynamics simulations (e.g., GROMACS) to account for protein flexibility. For instance:
Q. What strategies optimize aqueous solubility without compromising target affinity?
- Methodological Answer : Introduce polar substituents (e.g., hydroxyl or morpholine groups) at the 7-isobutyl or 3-methyl positions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
